Revatropate is a novel compound that has garnered attention in the field of medicinal chemistry, particularly for its potential therapeutic applications. It is classified as a small molecule active pharmaceutical ingredient (API) and is primarily investigated for its effects in treating various medical conditions, including glaucoma. The compound's structure and properties have been the subject of extensive research, focusing on its synthesis, mechanisms of action, and potential applications in pharmaceuticals.
Revatropate is derived from a series of synthetic methodologies aimed at optimizing its pharmacological profile. The initial studies on this compound were published in various scientific journals, detailing its synthesis and characterization. Notably, research articles have outlined the biotransformation products of Revatropate, indicating its relevance in preclinical trials for drug development .
Revatropate is classified under the category of sulfonamide derivatives, which are known for their broad spectrum of biological activities. This classification places it among compounds that exhibit significant pharmacological effects, including antibacterial and anti-inflammatory properties. Its specific mechanism of action and therapeutic targets are still under investigation but show promise in treating conditions related to ocular health.
The synthesis of Revatropate involves several key steps, utilizing both conventional organic chemistry techniques and advanced methodologies such as biocatalysis. The synthesis typically begins with the formation of a precursor compound, followed by functional group modifications to achieve the desired chemical structure.
Technical Details:
Revatropate's molecular structure features a complex arrangement of atoms that contributes to its biological activity. The compound typically includes:
Nuclear Magnetic Resonance (NMR) spectroscopy has been utilized to elucidate the structure of Revatropate. Characteristic peaks corresponding to various hydrogen environments provide insights into the molecular framework . For instance:
Revatropate undergoes several chemical reactions that are critical for its functionality:
Technical Details:
The mechanism by which Revatropate exerts its pharmacological effects involves interaction with specific biological targets. Preliminary studies suggest that it may act by inhibiting certain enzymes or receptors involved in disease pathways associated with glaucoma.
Research indicates that Revatropate may influence intracellular signaling pathways, leading to reduced intraocular pressure—a primary therapeutic goal in glaucoma treatment . Molecular docking studies have provided insights into potential binding sites on target proteins, facilitating further optimization of the compound's efficacy.
Revatropate exhibits several notable physical properties:
The chemical properties include:
Revatropate's potential applications extend beyond glaucoma treatment. Ongoing research explores its utility in:
The compound's versatility suggests further exploration could lead to additional therapeutic uses in other medical domains .
Muscarinic receptor antagonists (MRAs) constitute a major class of therapeutic agents that competitively inhibit acetylcholine binding at muscarinic receptors (mAChRs) within the parasympathetic nervous system. These receptors (M1-M5 subtypes) are G-protein coupled receptors distributed throughout the central and peripheral nervous systems, with diverse physiological roles including bronchoconstriction, glandular secretion, and smooth muscle contraction. Therapeutically, MRAs are classified based on receptor selectivity and kinetic profiles:
Revatropate (UK-112,166) exemplifies a selective M3 antagonist developed to achieve potent bronchodilation while minimizing systemic anticholinergic effects (e.g., cardiac M2 blockade, cognitive M1 effects) associated with non-selective agents like atropine [8] [9]. Its pharmacological profile aligns with respiratory applications where M3 receptors dominate airway smooth muscle contraction and mucus secretion.
Table 1: Classification of Selected Anti-Muscarinic Agents
Compound | Receptor Selectivity | Duration of Action | Primary Clinical Use |
---|---|---|---|
Atropine | Non-selective | Short | Bradycardia, Organophosphate poisoning |
Ipratropium | Non-selective | Short (SAMA) | Asthma/COPD exacerbations |
Tiotropium | M1/M3 | Long (LAMA) | Maintenance COPD therapy |
Darifenacin | M3-selective | Long | Overactive bladder |
Revatropate | M1/M3-selective | Moderate | Investigational for asthma |
Revatropate hydrobromide (CAS 149926-91-0) is a quaternary ammonium compound with the systematic name (3R-(3R(S(R*))))-1-Azabicyclo[2.2.2]oct-3-yl α-(hydroxymethyl)-α-(2-(methylsulfinyl)ethyl)benzenacetate hydrobromide. Its molecular formula is C₁₉H₂₈BrNO₄S, with a molecular weight of 446.4 g/mol [8] [10]. Key structural and stereochemical features include:
Crystallographic studies reveal that the (2'S) configuration positions the methylsulfinyl oxygen for hydrogen bonding with transmembrane domain 5 of the M3 receptor, explaining its 15-fold selectivity over M2 subtypes [10]. However, micronisation – a standard process for generating inhalable particles (<5 μm) – induces surface amorphization in revatropate crystals. This disordered material increases hygroscopicity and agglomeration risk during storage, necessitating specialized drying protocols to stabilize the crystalline lattice [3] [5].
Revatropate emerged in the 1990s from efforts to develop M3-selective antagonists for respiratory diseases without the systemic side effects of non-selective agents. Preclinical studies demonstrated potent bronchospasm reversal in equine models of heaves (a condition resembling human asthma), where 3 μg/kg aerosolized revatropate normalized dynamic lung compliance within 30 minutes [8]. Its efficacy paralleled ipratropium but with longer duration (6–8 hours), attributed to slower M3 dissociation kinetics [8].
Despite promising early results, revatropate's development was overshadowed by LAMAs like tiotropium. However, it contributed significantly to respiratory drug development in two areas:
Table 2: Key Clinical Findings from Revatropate Research
Study Focus | Design | Key Outcome | Significance |
---|---|---|---|
Equine Bronchodilation | Randomized controlled | 3 μg/kg aerosol normalized lung compliance | Proof of concept for M3 selectivity in airways |
CompEx Endpoint | Post-hoc RCT analysis | 2.8× more events vs. severe exacerbations | Enabled efficient asthma trial designs |
Micronisation Stability | Physicochemical study | Aggregation via surface amorphization | Informed drying protocols for inhalable powders |
Despite its contributions, revatropate's clinical potential remains underexplored:
Future research should prioritize human proof-of-concept studies, leveraging revatropate’s selectivity to dissect M3-specific contributions to airway hyperresponsiveness. Additionally, advanced particle engineering techniques developed for contemporary inhalers (e.g., spray-dried dispersions, porous particles) could overcome its physical instability, reviving interest in this mechanistically significant compound.
CAS No.:
CAS No.: 31373-65-6
CAS No.: 106717-30-0
CAS No.: 134092-79-8
CAS No.: 8063-17-0